molecular formula C12H15NO2 B1600217 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile CAS No. 22972-63-0

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

Cat. No. B1600217
CAS RN: 22972-63-0
M. Wt: 205.25 g/mol
InChI Key: HUNVEDXBDXUTNF-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile” is a derivative of the compound "2-(3,5-Dimethoxyphenyl)propan-2-ol" . The latter is a solid substance with a molecular weight of 196.25 . It’s important to note that the information available is not directly about “2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile”, but about a similar compound.

Scientific Research Applications

1. Application in Solid Phase Synthesis of Aza-Peptides

  • Summary of the Application: This compound is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines, which are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom .
  • Methods of Application: The synthesis involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide . The Ddz-aza-amino building units include aliphatic, aromatic, and functionalized side chains, protected for synthesis by the Fmoc strategy .
  • Results or Outcomes: This method allows for the solid phase synthesis of aza-peptides, which have increased resistance to proteolytic degradation and are useful tools for structure-activity relationship studies and drug design .

2. Application in Azo-Coupling Reaction

  • Summary of the Application: This compound is used in the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, a novel azo compound .
  • Methods of Application: The synthesis involves an azo-coupling reaction between 3,5-dimethoxyphenyl and 4-methoxy benzenediazonium tetrafluoroborate .
  • Results or Outcomes: The structure of the newly synthesized compound was elucidated based on 1H NMR, 13C NMR, ESI-MS, UV-Vis, and FT-IR .

3. Application in Synthesis of Thiosemicarbazones

  • Summary of the Application: This compound is used as a precursor in the synthesis of thiosemicarbazones . Thiosemicarbazones are a class of compounds that have been extensively studied due to their pharmacological properties, including antitumor, antiviral, antibacterial, antimalarial, and antifungal activities .
  • Methods of Application: The synthesis involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
  • Results or Outcomes: The structure of the synthesized compound is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectral data .

4. Application in Synthesis of Aza-Peptides

  • Summary of the Application: This compound is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines, which are then used in the solid phase synthesis of aza-peptides . Aza-peptides are peptide analogues where one or more of the α-carbons, bearing the side chain residues, has been replaced by a nitrogen atom .
  • Methods of Application: The synthesis involves the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide . The Ddz-aza-amino building units include aliphatic, aromatic, and functionalized side chains, protected for synthesis by the Fmoc strategy .
  • Results or Outcomes: This method allows for the solid phase synthesis of aza-peptides, which have increased resistance to proteolytic degradation and are useful tools for structure-activity relationship studies and drug design .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNVEDXBDXUTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430777
Record name 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile

CAS RN

22972-63-0
Record name 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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